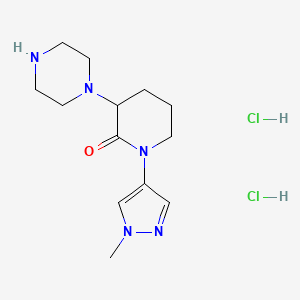

1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

CAS No.: 1461705-38-3

Cat. No.: VC2868093

Molecular Formula: C13H23Cl2N5O

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461705-38-3 |

|---|---|

| Molecular Formula | C13H23Cl2N5O |

| Molecular Weight | 336.3 g/mol |

| IUPAC Name | 1-(1-methylpyrazol-4-yl)-3-piperazin-1-ylpiperidin-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C13H21N5O.2ClH/c1-16-10-11(9-15-16)18-6-2-3-12(13(18)19)17-7-4-14-5-8-17;;/h9-10,12,14H,2-8H2,1H3;2*1H |

| Standard InChI Key | ROLOPILWLKFODO-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)N2CCCC(C2=O)N3CCNCC3.Cl.Cl |

| Canonical SMILES | CN1C=C(C=N1)N2CCCC(C2=O)N3CCNCC3.Cl.Cl |

Introduction

Chemical Properties and Structure

Fundamental Characteristics

1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride belongs to the class of piperidines and pyrazoles, featuring a complex molecular architecture. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1461705-38-3 |

| Molecular Formula | C13H23Cl2N5O |

| Molecular Weight | 336.26 g/mol |

| Physical Appearance | Powder |

| Storage Temperature | Room Temperature |

| IUPAC Name | 1-(1-methylpyrazol-4-yl)-3-piperazin-1-ylpiperidin-2-one; dihydrochloride |

The compound is structurally distinguished by a piperidine ring linked to both a pyrazole and a piperazine moiety, with two hydrochloride ions that enhance its solubility and stability in aqueous solutions .

Structural Descriptors

The molecular structure can be represented by the following chemical descriptors:

| Descriptor Type | Value |

|---|---|

| Standard InChI | InChI=1S/C13H21N5O.2ClH/c1-16-10-11(9-15-16)18-6-2-3-12(13(18)19)17-7-4-14-5-8-17;;/h9-10,12,14H,2-8H2,1H3;2*1H |

| InChI Key | ROLOPILWLKFODO-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)N2CCCC(C2=O)N3CCNCC3.Cl.Cl |

| MDL Number | MFCD25970465 |

| PubChem CID | 75430179 |

These structural characteristics contribute to the compound's chemical behavior and biological activity potential .

Synthesis and Production Methods

Related Synthetic Methodologies

Insights from the synthesis of related compounds can inform potential approaches. For instance, in the preparation of functionalized pyrazoles like those seen in BRAF inhibitors, key intermediates such as piperazine compounds are often used. In one documented case, a piperazine intermediate (compound 8) was prepared through a nucleophilic reaction with Boc-piperazine followed by acid-mediated deprotection . Similar strategies might be applicable to the synthesis of our target compound.

Chemical Properties and Reactivity

Physical Properties

1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride typically exists as a crystalline powder. The dihydrochloride salt form enhances its stability and improves its solubility in aqueous media compared to the free base form, an important consideration for biological applications .

Research Applications and Findings

Comparison with Related Compounds

This comparison highlights the versatility of pyrazole-piperidine scaffolds and suggests multiple potential applications for our target compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume